Dabigatran Ethyl Ester

Description

Overview of Dabigatran (B194492) Etexilate as a Prodrug System

Dabigatran etexilate was designed as a double prodrug to enhance the oral bioavailability of its active form, dabigatran. nih.govfrontiersin.org The active drug, dabigatran, is a polar molecule with limited ability to be absorbed through the gastrointestinal tract. mazums.ac.ir To overcome this, two lipophilic groups were attached, creating dabigatran etexilate, which can be more readily absorbed. This prodrug system requires a two-step metabolic activation process to release the pharmacologically active compound. mdpi.comnih.gov

Following oral administration, dabigatran etexilate undergoes extensive first-pass metabolism. drugbank.com The first step in its activation pathway predominantly occurs in the intestine, where the carbamate (B1207046) ester portion of the dabigatran etexilate molecule is hydrolyzed by intestinal carboxylesterase 2 (CES2). researchgate.netnih.govnih.gov This enzymatic action results in the formation of the intermediate metabolite, dabigatran ethyl ester (BIBR0951 or M2). mdpi.comresearchgate.net

This intermediate is then absorbed into the portal circulation and transported to the liver. In the liver, this compound undergoes the second activation step. The ethyl ester group is cleaved by hepatic carboxylesterase 1 (CES1), which has a high affinity for this substrate. nih.govnih.gov This second hydrolysis completes the conversion process, releasing the active drug, dabigatran. mdpi.comresearchgate.net While a minor alternative pathway involving an intermediate called BIBR1087 (M1) exists, the primary route of activation proceeds through this compound. drugbank.comresearchgate.netnih.gov

| Metabolic Step | Compound | Primary Enzyme | Location | Product |

|---|---|---|---|---|

| Step 1 | Dabigatran Etexilate | Carboxylesterase 2 (CES2) | Intestine | This compound (M2) |

| Step 2 | This compound (M2) | Carboxylesterase 1 (CES1) | Liver | Dabigatran (Active Moiety) |

This compound is the direct chemical precursor to dabigatran (DAB), the pharmacologically active entity. nih.gov Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor. drugbank.comdroracle.aiahajournals.org It binds to both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin, which is a critical step in the formation of a blood clot. ontosight.aitg.org.au

While this compound is an essential intermediate, its own anticoagulant activity is significantly less potent than that of dabigatran. The presence of the ethyl ester group reduces the molecule's ability to form the necessary ionic interactions with the active site of the thrombin enzyme. Therefore, the efficient and complete conversion of this compound to dabigatran, primarily by hepatic CES1, is fundamental to the therapeutic effect of the parent drug, dabigatran etexilate. nih.govnih.gov

In the landscape of academic research, dabigatran's mechanism is often compared with other DOACs, which primarily target Factor Xa. This fundamental difference in targets forms the basis of much comparative research.

| Anticoagulant | Mechanism of Action | Target |

|---|---|---|

| Dabigatran | Direct Thrombin Inhibitor | Factor IIa (Thrombin) |

| Rivaroxaban | Direct Factor Xa Inhibitor | Factor Xa |

| Apixaban (B1684502) | Direct Factor Xa Inhibitor | Factor Xa |

| Edoxaban | Direct Factor Xa Inhibitor | Factor Xa |

While direct head-to-head randomized clinical trials comparing different DOACs are scarce, numerous observational studies and meta-analyses have been conducted. thrombosiscanada.casmw.ch Some research has explored potential differences in clinical outcomes; for instance, certain meta-analyses have suggested an increased risk of myocardial infarction associated with dabigatran compared to vitamin K antagonists and other DOACs like apixaban and rivaroxaban. ecrjournal.com These findings spur further mechanistic research to understand the underlying biological pathways that might contribute to such differences.

Significance of this compound in Mechanistic and Metabolic Studies

The metabolic pathway involving this compound is of great significance in mechanistic and metabolic research. The parent prodrug, dabigatran etexilate, is utilized as a clinical probe substrate to investigate the activity of intestinal P-glycoprotein (P-gp) and potential drug-drug interactions (DDIs). nih.govfrontiersin.org

Recent in vitro studies have revealed that beyond the primary carboxylesterase-mediated hydrolysis, both dabigatran etexilate and its intermediate, this compound, can undergo oxidative metabolism. researchgate.netnih.gov This reaction is catalyzed predominantly by the cytochrome P450 enzyme CYP3A. researchgate.netnih.gov This finding is particularly relevant when considering DDIs, as it suggests that CYP3A plays a significant role in the presystemic metabolism, especially when dabigatran etexilate is administered at microdoses. frontiersin.orgnih.gov

Kinetic studies of the enzymes responsible for the activation of dabigatran etexilate have provided detailed insights into their specificity. Research using recombinant human enzymes has quantified the distinct kinetic parameters for CES1 and CES2, confirming that CES2 exclusively hydrolyzes the carbamate ester to form this compound (M2), while CES1 is responsible for the subsequent hydrolysis of the ethyl ester to produce dabigatran. nih.gov

| Enzyme | Substrate | Product | Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|---|

| CES2 | Dabigatran Etexilate | This compound (M2) | 5.5 ± 0.8 | 71.1 ± 2.4 |

| CES1 | Dabigatran Etexilate | BIBR1087 (M1) | 24.9 ± 2.9 | 676 ± 26 |

Furthermore, an unbiased functional proteomics approach led to the discovery of an additional, previously unknown target for both dabigatran and this compound. acs.orgnih.gov Both compounds were found to be potent inhibitors of ribosyldihydronicotinamide dehydrogenase (NQO2), a detoxification oxidoreductase. acs.org Molecular modeling and biological assays confirmed that this compound inhibits NQO2 even more effectively than dabigatran itself. acs.orgnih.gov This off-target activity reveals a new aspect of the compound's biochemical profile and presents new avenues for research.

Current Academic Research Landscape and Future Directions

The current research landscape continues to build on these foundational findings. A key area of investigation is the influence of genetic polymorphisms on the metabolism of dabigatran etexilate. nih.gov Variations in the gene for CES1, the enzyme that converts this compound to active dabigatran, have been associated with altered plasma concentrations of the active drug, suggesting that pharmacogenomic approaches could one day help tailor therapy. nih.gov

The role of CYP3A-mediated metabolism of this compound is another active area of study, particularly for predicting and understanding the magnitude of DDIs with CYP3A inhibitors. frontiersin.orgnih.gov Mechanistic, physiologically based pharmacokinetic (PBPK) models are being developed to integrate these complex metabolic pathways and better predict the disposition of the drug. nih.govfrontiersin.org

Future research will likely focus on several key areas:

Elucidating Off-Target Effects: Further investigation into the biological consequences of NQO2 inhibition by this compound and dabigatran is warranted. acs.orgnih.gov

Advanced Synthesis: The development of more efficient and scalable synthetic routes for dabigatran etexilate and its key intermediates, including this compound, remains a topic of interest in process research and development. acs.org

Comparative Mechanistic Studies: As more real-world data on DOACs becomes available, further research will be needed to explore the mechanistic underpinnings of any observed differences in clinical profiles between direct thrombin inhibitors and Factor Xa inhibitors. ecrjournal.comnih.gov

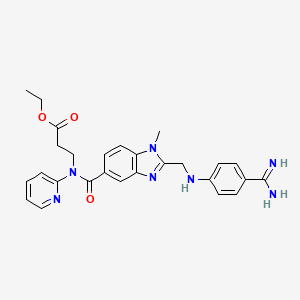

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N7O3/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLLICFSSKPUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332231 | |

| Record name | Dabigatran ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429658-95-7 | |

| Record name | Dabigatran ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0429658957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabigatran ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dabigatran ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4EH9410G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymatic Transformations of Dabigatran Ethyl Ester

Sequential Hydrolysis of Dabigatran (B194492) Etexilate to Dabigatran Ethyl Ester (M2) and then to Dabigatran (DAB)

Dabigatran etexilate undergoes a two-step hydrolysis process to become the active anticoagulant, dabigatran. nih.govnih.gov The initial step is the conversion to an intermediate metabolite, this compound (also known as M2), which is then further hydrolyzed to dabigatran. nih.govnih.govresearchgate.net This sequential activation is crucial for the drug's therapeutic effect.

Role of Carboxylesterase 2 (CES2) in Intestinal Hydrolysis

Following oral administration, dabigatran etexilate is first metabolized in the intestine. nih.govnih.govresearchgate.net The enzyme responsible for the initial hydrolysis of the carbamate (B1207046) ester bond of dabigatran etexilate to form the intermediate metabolite M2 is carboxylesterase 2 (CES2). nih.govcornell.edu CES2 is highly expressed in the intestines and exclusively hydrolyzes the carbamate ester of dabigatran etexilate. cornell.edu The efficiency of this initial step is critical, as demonstrated by studies showing that sequential hydrolysis starting with intestinal microsomes (rich in CES2) leads to the complete conversion to dabigatran. cornell.edunih.gov In contrast, reversing the sequence by first exposing dabigatran etexilate to hepatic microsomes is inefficient, highlighting the crucial role of intestinal CES2 in the activation pathway. nih.gov

Role of Carboxylesterase 1 (CES1) in Hepatic Hydrolysis

After the initial conversion in the intestine, the intermediate metabolite this compound (M2) is transported to the liver, where the second hydrolysis step occurs. nih.govresearchgate.net Hepatic carboxylesterase 1 (CES1) is the primary enzyme responsible for hydrolyzing the ethyl ester bond of M2 to form the active dabigatran. nih.govresearchgate.netcornell.edu While CES1 is capable of cleaving both the carbamate and ethyl ester bonds of dabigatran etexilate, its catalytic efficiency is markedly higher for the ethyl ester of M2. nih.gov Studies with human liver S9 fractions have confirmed that CES1 activity is the main driver of dabigatran formation in the liver. nih.gov

| Step | Location | Enzyme | Substrate | Product |

|---|---|---|---|---|

| 1 | Intestine | Carboxylesterase 2 (CES2) | Dabigatran Etexilate | This compound (M2) |

| 2 | Liver | Carboxylesterase 1 (CES1) | This compound (M2) | Dabigatran (DAB) |

Investigation of Other Metabolic Pathways and Enzymes

While sequential hydrolysis by CES2 and CES1 is the primary activation pathway for dabigatran etexilate, other metabolic routes and enzymes have been investigated to fully characterize its disposition in the body.

Glucuronidation of Dabigatran and its Active Metabolites

Glucuronidation represents the major metabolic pathway for the active dabigatran. nih.govdoi.orgmdpi.com This process involves the conjugation of glucuronic acid to the carboxylate moiety of dabigatran, resulting in the formation of pharmacologically active acylglucuronides. nih.govgoogle.com Four isomeric acylglucuronides have been identified: 1-O-acylglucuronide (the primary conjugate), and its rearrangement products, the 2-O-, 3-O-, and 4-O-acylglucuronides. nih.govdoi.org These glucuronide metabolites exhibit equipotent anticoagulant activity to dabigatran itself. nih.govdoi.org

The glucuronidation of dabigatran is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9, UGT2B7, and UGT2B15 being identified as the key enzymes involved. nih.govdoi.org Among these, UGT2B15 is considered the major contributor to dabigatran glucuronidation. nih.govdoi.orgmdpi.com This reaction occurs in both the liver and intestines. nih.govdoi.org

Absence of Significant Cytochrome P450 (CYP450) Involvement

Extensive in vitro studies have demonstrated that the cytochrome P450 (CYP450) enzyme system does not play a significant role in the metabolism of dabigatran. researchgate.netnih.govnih.gov The primary pathway for the formation of the active metabolite, dabigatran, from dabigatran etexilate is enzymatic hydrolysis by serine hydrolases, not oxidative metabolism by CYP450 enzymes. nih.gov Dabigatran itself is not a substrate, inhibitor, or inducer of CYP450 enzymes. google.com This lack of involvement with the CYP450 system minimizes the potential for drug-drug interactions with medications that are metabolized by these common pathways. researchgate.net However, one study has suggested a potential role for CYP3A-mediated metabolism of the prodrug dabigatran etexilate at microdoses, but not at therapeutic doses. nih.gov

Genetic Polymorphisms and their Impact on this compound Metabolism

Genetic variations in the enzymes responsible for metabolizing dabigatran etexilate can lead to interindividual differences in plasma concentrations of the active drug, potentially affecting both efficacy and safety.

Several single nucleotide polymorphisms (SNPs) in the CES1 gene have been associated with altered dabigatran exposure. nih.govlatrobe.edu.au A genome-wide association study identified the CES1 SNPs rs2244613 and rs8192935 as being associated with lower plasma concentrations of dabigatran. nih.govlatrobe.edu.aumedchemexpress.cn Specifically, carriers of the G allele for rs2244613 have been shown to have significantly lower trough concentrations of dabigatran. researchgate.net Another well-characterized loss-of-function variant, rs71647871 (G143E), has been shown to impair the activation of dabigatran etexilate and its intermediate metabolites. nih.govlatrobe.edu.aunih.govresearchgate.net In vitro studies using human liver samples demonstrated that livers carrying the G143E variant had impaired activation of dabigatran etexilate and its intermediate metabolites. nih.govlatrobe.edu.aumedchemexpress.cnnih.gov

The impact of these genetic variants underscores the importance of pharmacogenetics in personalizing dabigatran therapy to optimize outcomes.

| Genetic Variant (SNP) | Effect on Dabigatran Metabolism | Resulting Plasma Concentration |

|---|---|---|

| rs2244613 (G allele) | Associated with lower exposure to active dabigatran | Lower trough concentrations researchgate.net |

| rs8192935 | Associated with lower exposure to active dabigatran | Lower plasma concentrations nih.govlatrobe.edu.au |

| rs71647871 (G143E) | Loss-of-function variant, impairs activation | Reduced formation of active dabigatran nih.govlatrobe.edu.aumedchemexpress.cnnih.gov |

Polymorphisms in Carboxylesterases (CES1, CES2)

The bioconversion of this compound to its active form, dabigatran, is a two-step hydrolytic process predominantly mediated by carboxylesterases (CES). Intestinal carboxylesterase 2 (CES2) is primarily responsible for the initial hydrolysis of the carbamate ester moiety of this compound to its intermediate metabolite, M2. Subsequently, hepatic carboxylesterase 1 (CES1) hydrolyzes the ethyl ester group of M2 to form the active dabigatran. frontiersin.orgnih.govresearchgate.netnih.gov Given their central role in this activation pathway, genetic polymorphisms in CES1 and CES2 have been a key area of investigation for their potential to alter dabigatran exposure and response.

Several single nucleotide polymorphisms (SNPs) in the CES1 gene have been identified and studied for their impact on dabigatran metabolism. One of the most notable is the G143E variant (rs71647871), which has been demonstrated to be a loss-of-function variant for the activation of this compound and its intermediate metabolites. nih.govnih.govlatrobe.edu.au In vitro studies using human liver S9 fractions have shown that livers carrying the G143E variant have impaired activation of this compound. nih.govlatrobe.edu.au Furthermore, incubation of this compound with S9 fractions from cells expressing the G143E mutant resulted in no significant formation of dabigatran, confirming its loss-of-function effect. nih.govnih.govlatrobe.edu.au

Other CES1 SNPs, such as rs2244613 and rs8192935, have also been associated with variations in dabigatran plasma concentrations in some studies. nih.gov For instance, a retrospective multicenter study found that patients with the CES1 variant rs2244613 had significantly lower trough plasma levels of dabigatran compared to those with the wild-type genotype. nih.gov However, the findings regarding these particular SNPs have not always been consistent across all studies, with some research reporting no significant association with dabigatran pharmacokinetics. nih.gov

The influence of CES2 polymorphisms on this compound metabolism is less well-characterized. While CES2 is crucial for the initial activation step in the intestine, the clinical impact of its genetic variants on dabigatran exposure requires further investigation.

| Polymorphism | Effect on Dabigatran Metabolism | Observed Phenotype |

|---|---|---|

| G143E (rs71647871) | Loss-of-function | Impaired in vitro activation of this compound nih.govnih.govlatrobe.edu.au |

| rs2244613 | Reduced activity | Significantly lower trough plasma levels of dabigatran in carriers of the variant allele nih.gov |

| rs8192935 | Variable | Associated with lower dabigatran exposure in some studies, but findings are inconsistent nih.gov |

Polymorphisms in UDP-Glucuronosyltransferases (UGTs), particularly UGT2B15

Following its formation, the active metabolite dabigatran is further metabolized through glucuronidation, a process primarily catalyzed by UDP-glucuronosyltransferases (UGTs). Among the UGT isoforms, UGT2B15 has been identified as the major enzyme responsible for the formation of dabigatran acylglucuronides. frontiersin.orgnih.govnih.govdoaj.org Genetic variations in the UGT2B15 gene can, therefore, influence the rate and extent of dabigatran elimination.

A significant polymorphism in UGT2B15, the c.253G>T (rs1902023) variant, has been shown to have a notable impact on the pharmacokinetics of dabigatran acylglucuronide. frontiersin.orgnih.govnih.govdoaj.orgresearchgate.net A clinical study involving healthy male subjects demonstrated that individuals with the GG genotype had significantly higher maximum plasma concentrations (Cmax) and area under the curve (AUC) of dabigatran acylglucuronide compared to those with the GT or TT genotypes. frontiersin.orgnih.govnih.govdoaj.org This suggests that the G allele is associated with a higher rate of dabigatran glucuronidation.

Specifically, the Cmax of dabigatran acylglucuronide was found to be 42.3 ± 16.3 ng/mL in individuals with the GG genotype, compared to 32.4 ± 20.5 ng/mL in those with the GT genotype and 29.7 ± 17.1 ng/mL in those with the TT genotype. frontiersin.orgnih.govnih.govdoaj.org Similarly, the AUC of dabigatran acylglucuronide was highest in the GG genotype group. frontiersin.orgnih.govnih.govdoaj.org These findings highlight the significant role of UGT2B15 polymorphisms in the inter-individual variability of dabigatran metabolism and clearance. frontiersin.orgnih.govnih.govdoaj.org

| Genotype | Cmax (ng/mL) | AUC (ng·h/mL) |

|---|---|---|

| GG | 42.3 ± 16.3 | 327 ± 148.3 |

| GT | 32.4 ± 20.5 | 238.7 ± 166.5 |

| TT | 29.7 ± 17.1 | 223.3 ± 165.4 |

Data from a study in healthy male subjects. frontiersin.orgnih.govnih.govdoaj.org

Polymorphisms in Efflux Transporters (e.g., ABCB1/P-glycoprotein) and their Indirect Effects on Prodrug Conversion

This compound is a substrate of the efflux transporter P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.govdovepress.comfrontiersin.orgresearcher.life P-gp is expressed in various tissues, including the intestine, where it can limit the absorption of its substrates. Therefore, polymorphisms in the ABCB1 gene can indirectly affect the bioavailability of this compound and, consequently, the amount of prodrug available for conversion to active dabigatran.

Several studies have investigated the association between ABCB1 polymorphisms and dabigatran pharmacokinetics, although the results have been somewhat conflicting. frontiersin.orgresearcher.life For the ABCB1 polymorphism rs4148738, some studies have suggested that carriers of the variant allele may have higher plasma levels of dabigatran, potentially leading to an increased risk of bleeding. nih.gov One study reported that each C allele of rs4148738 was associated with a decrease in the peak concentration of dabigatran. researchgate.net However, other studies have not found a significant influence of this polymorphism on dabigatran plasma concentrations. researchgate.net

Similarly, the impact of other ABCB1 SNPs, such as rs1045642 and rs2032582, on dabigatran exposure has been explored, with some studies suggesting a potential association with peak concentrations, while others have found no significant effect. dovepress.com The inconsistent findings may be due to differences in study populations, methodologies, and the complex interplay of various genetic and non-genetic factors that influence drug disposition. Nevertheless, the available evidence suggests that ABCB1 polymorphisms can contribute to the inter-individual variability in dabigatran exposure by modulating the extent of prodrug absorption.

| Polymorphism | Reported Association |

|---|---|

| rs4148738 | Associated with higher plasma levels and increased bleeding risk in some studies nih.gov; associated with decreased peak concentration in another study researchgate.net |

| rs1045642 | Associated with peak dabigatran concentration in some reports dovepress.com |

| rs2032582 | Investigated in haplotype analyses with inconsistent results dovepress.com |

Metabolic Stability Studies of this compound in vitro and in vivo

The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development to predict its in vivo pharmacokinetic properties. For this compound, in vitro and in vivo studies have been conducted to evaluate its susceptibility to metabolic degradation.

In vitro studies are typically performed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.govnih.govebi.ac.ukprotocols.ioenamine.net These assays measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance (CLint) and half-life (t1/2). srce.hr For this compound, in vitro experiments have confirmed that its metabolism is primarily mediated by esterases, with a negligible role for cytochrome P450 enzymes. researchgate.net One in vitro study determined the kinetic parameters for the hydrolysis of this compound by recombinant CES1 and CES2, reporting a Vmax of 676 ± 26 pmol/min/mg protein for CES1 and 71.1 ± 2.4 pmol/min/mg protein for CES2. nih.gov

| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| CES1 (hydrolysis to M1) | 24.9 ± 2.9 | 676 ± 26 |

| CES2 (hydrolysis to M2) | 5.5 ± 0.8 | 71.1 ± 2.4 |

Data from in vitro study with recombinant human carboxylesterase enzymes. nih.gov

Pharmacological and Mechanistic Studies of Dabigatran Ethyl Ester

Mechanism of Action as a Thrombin Inhibitor (via conversion to Dabigatran)

Dabigatran (B194492) ethyl ester is the inactive prodrug form of dabigatran, a potent, competitive, and reversible direct thrombin inhibitor. Following oral administration, dabigatran ethyl ester is rapidly absorbed and converted by esterases in the plasma and liver to its active form, dabigatran. Dabigatran exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), a critical enzyme in the coagulation cascade. researchgate.net This binding is specific and reversible. nih.gov

Thrombin plays a central role in hemostasis by converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot. researchgate.net It also amplifies its own production by activating upstream coagulation factors, such as Factors V, VIII, and XI, and promotes platelet activation. medchemexpress.com By directly inhibiting thrombin, dabigatran effectively blocks these pathways, thereby preventing thrombus formation. researchgate.netmedchemexpress.com Unlike indirect thrombin inhibitors like heparin, which require a cofactor (antithrombin) to function, dabigatran's action is independent of antithrombin. nih.gov

Inhibition of Free and Clot-Bound Thrombin

A key pharmacological feature of dabigatran is its ability to inhibit both free (circulating in the plasma) and clot-bound thrombin. nih.govdoi.org Thrombin that is already bound to fibrin within an established thrombus remains enzymatically active and can promote further clot expansion. This clot-bound thrombin is relatively protected from inhibition by heparin-antithrombin complexes. nih.gov In contrast, dabigatran, as a small molecule, can access and inactivate thrombin entrapped within a fibrin clot. nih.govmedchemexpress.com This comprehensive inhibition of both forms of thrombin contributes to its potent and predictable anticoagulant effect. nih.govdrugbank.com

Effects on Coagulation Cascade and Platelet Function

By directly inhibiting thrombin, dabigatran interrupts the final common pathway of the coagulation cascade, preventing the conversion of fibrinogen to fibrin. researchgate.net This action leads to a prolongation of clotting times, which can be measured by various coagulation assays such as the activated partial thromboplastin time (aPTT) and thrombin time (TT). doi.org

Investigation of this compound as an Inhibitor of Ribosyldihydronicotinamide Dehydrogenase (NQO2)

Beyond its well-established role as a prodrug for a thrombin inhibitor, research has revealed that dabigatran and its ethyl ester form can interact with other enzymes. An unbiased functional proteomics approach identified ribosyldihydronicotinamide dehydrogenase (NQO2) as a specific binding partner and an off-target enzyme for both dabigatran and this compound. nih.gov NQO2 is a quinone reductase that plays a role in detoxification and cellular protection against oxidative stress. nih.gov

Binding Affinity and Inhibitory Constants (IC50, Ki)

Biochemical assays have confirmed that both dabigatran and this compound functionally inhibit NQO2. Notably, this compound was found to be a more potent inhibitor of NQO2 than its active parent compound, dabigatran. nih.gov The inhibitory constants for this compound have been quantified, demonstrating a significant interaction with the enzyme. medchemexpress.com

| Compound | Parameter | Value (μM) |

|---|---|---|

| This compound | IC50 | 0.8 |

| Ki | 0.9 |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. medchemexpress.com

Molecular Docking and Structural Basis of NQO2 Inhibition

Molecular docking studies were conducted to elucidate the structural basis for the inhibition of NQO2 by this compound. nih.gov These computational models predicted that the ethyl ester moiety of the molecule plays a key role in the enhanced binding affinity compared to dabigatran. medchemexpress.com The ethyl ester group appears to extend the interaction surface within the enzyme's binding site, allowing for additional hydrophobic contacts with amino acid residues such as Isoleucine 128 and Methionine 154. medchemexpress.com This improved interaction profile explains the higher inhibitory potency of the ethyl ester prodrug on NQO2. medchemexpress.com

Pharmacokinetic Research on this compound and its Active Metabolites

This compound, a prodrug, is pharmacologically inactive and requires conversion to its active form, dabigatran. The pharmacokinetic profile of this compound and its metabolites has been extensively studied to understand its absorption, distribution, metabolism, and excretion.

Absorption and First-Pass Metabolism

This compound is a double prodrug designed for oral administration to enhance the bioavailability of its active moiety, dabigatran. nih.gov Following oral intake, this compound is rapidly absorbed from the gastrointestinal tract. ahajournals.orgresearchgate.net The conversion to the active dabigatran is a swift and complete process, catalyzed by ubiquitous, non-specific esterases present in the gut, plasma, and liver. ahajournals.orgresearchgate.net This hydrolysis is the main metabolic pathway for the prodrug. fda.gov

The biotransformation involves two primary intermediate metabolites. nih.gov The process is mediated by two key carboxylesterase enzymes, CES1 and CES2. nih.govnih.gov Research suggests a sequential hydrolysis pathway where intestinal CES2 first hydrolyzes the carbamate (B1207046) ester of this compound to an intermediate metabolite (M2), which is then hydrolyzed in the liver by CES1 to form dabigatran. nih.gov Another pathway involves CES1-mediated hydrolysis to a different intermediate (M1), followed by CES2-mediated hydrolysis to dabigatran. drugbank.com The cytochrome P450 system does not play a significant role in the formation of the active metabolite. nih.gov

The formulation of this compound capsules includes tartaric acid pellets. This acidic core promotes a favorable microenvironment for dissolution and consistent absorption, independent of gastric pH variations. ahajournals.orgmedscape.com

Systemic Exposure and Bioavailability

The pharmacokinetics of dabigatran are dose-proportional and linear over a range of 10-400 mg in healthy adults. drugbank.com Upon twice-daily dosing, a steady state is generally achieved within three days, with an accumulation factor of approximately two. drugbank.comresearchgate.net

Distribution and Protein Binding

Dabigatran exhibits moderate tissue distribution. researchgate.net The volume of distribution (Vd) for dabigatran is approximately 50 to 70 liters, which is greater than the total body water volume. drugbank.comnih.govresearchgate.net This distribution is not significantly affected by factors such as body weight or gender. researchgate.net

The binding of dabigatran to human plasma proteins is relatively low, around 35%. drugbank.comnih.govnih.gov This binding is independent of the drug's concentration, suggesting that displacement interactions with other drugs are unlikely to have a significant impact on its pharmacokinetics. researchgate.netnih.gov The partitioning of dabigatran into red blood cells is minimal, with a blood cell to plasma ratio of less than 0.3. nih.gov

Elimination Pathways and Half-Life

The primary route of elimination for dabigatran is renal excretion. nih.govbpac.org.nz Approximately 80% of the total clearance of dabigatran after intravenous administration is via the kidneys, with the drug being excreted largely unchanged in the urine. drugbank.commedscape.comahajournals.org Following oral administration of radiolabeled dabigatran, about 7% of the radioactivity is recovered in the urine and 86% in the feces. fda.govdrugbank.com

In addition to renal excretion, dabigatran undergoes metabolism to a limited extent. The major metabolic pathway is glucuronidation of its carboxylate group, leading to the formation of pharmacologically active acyl glucuronides (1-O, 2-O, 3-O, and 4-O). drugbank.comnih.govdoi.org These metabolites have anticoagulant activity similar to the parent compound but constitute a small fraction of the total drug in plasma. drugbank.comnih.gov The UGT2B15 enzyme is considered the main contributor to the glucuronidation of dabigatran. nih.govdoi.orgresearchgate.net

The elimination half-life of dabigatran is between 12 and 17 hours in healthy adults with normal renal function. fda.govdrugbank.commedscape.com This allows for therapeutic concentrations to be maintained over a 24-hour period with twice-daily dosing. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Absolute Bioavailability | 3% - 7% | nih.govnih.gov |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2.0 hours | medscape.comnih.gov |

| Volume of Distribution (Vd) | 50 - 70 L | drugbank.comnih.govresearchgate.net |

| Plasma Protein Binding | ~35% | drugbank.comnih.gov |

| Elimination Half-Life (Normal Renal Function) | 12 - 17 hours | drugbank.commedscape.com |

| Primary Elimination Route | Renal (~80%) | drugbank.commedscape.com |

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) models have been developed to mechanistically describe and predict the complex pharmacokinetic behavior of this compound and its metabolites. nih.govnih.gov These models are crucial due to the compound's characteristics, such as being a prodrug, a substrate for esterases and P-glycoprotein (P-gp), and having its active form eliminated via both renal excretion and UGT-mediated metabolism. nih.gov

PBPK models for dabigatran have been constructed using physicochemical data and clinical study results from various populations, including healthy and renally impaired individuals. nih.govresearchgate.net These models can simulate the plasma concentration profiles of the prodrug (this compound), the active moiety (dabigatran), and the active metabolite (dabigatran glucuronide). nih.govnih.gov

The applications of these PBPK models are diverse. They have been used to investigate the impact of formulation factors, such as the microenvironment pH, on the systemic exposure of dabigatran. nih.gov Furthermore, PBPK modeling helps in evaluating the potential for drug-drug interactions, particularly those involving P-gp inhibitors and inducers, by integrating in vitro data to predict in vivo outcomes. nih.govbohrium.com

Pharmacodynamic Research and Coagulation Parameters

Dabigatran, the active form of this compound, is a potent, competitive, and reversible direct thrombin inhibitor. drugbank.comresearchgate.net It directly blocks the active site of thrombin (Factor IIa), a key enzyme in the coagulation cascade, thereby inhibiting the conversion of fibrinogen to fibrin, which is the basis of clot formation. ahajournals.orgdrugbank.com

The anticoagulant effect of dabigatran leads to a predictable prolongation of several clotting time assays. drugbank.com There is a concentration-dependent relationship between dabigatran plasma levels and its effect on these coagulation markers. nih.gov

Activated Partial Thromboplastin Time (aPTT): Dabigatran causes a dose-dependent prolongation of the aPTT. drugbank.comnih.gov However, the sensitivity of this test can vary depending on the reagent used, and at higher concentrations, the dose-response curve may plateau. nvkc.nlyoutube.com

Ecarin Clotting Time (ECT): The ECT is a highly sensitive and specific measure of direct thrombin inhibition and shows a close, linear correlation with dabigatran concentrations. drugbank.comnih.gov

Thrombin Time (TT): The TT is extremely sensitive to dabigatran. drugbank.comyoutube.com Even very low concentrations of the drug can cause significant prolongation, often rendering the test unquantifiable at therapeutic levels. youtube.com A normal TT can, however, be used to rule out the presence of clinically relevant dabigatran concentrations.

Dilute Thrombin Time (dTT): Assays based on dTT, such as the Hemoclot® Thrombin Inhibitor assay, demonstrate a strong linear correlation with plasma dabigatran concentrations across a wide range and are considered a reliable method for quantifying its anticoagulant effect. nih.govnih.gov

International Normalized Ratio (INR): Dabigatran has a minimal effect on the prothrombin time (PT) and, consequently, does not significantly alter the INR. drugbank.comnih.gov Therefore, the INR is not a suitable test for monitoring dabigatran's anticoagulant activity. drugbank.com

| Coagulation Assay | Effect of Dabigatran | Utility for Monitoring | Reference |

|---|---|---|---|

| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | Qualitative; reagent-dependent sensitivity | drugbank.comnih.gov |

| Ecarin Clotting Time (ECT) | Concentration-dependent prolongation | Quantitative; linear correlation | drugbank.comnih.gov |

| Thrombin Time (TT) | Highly sensitive; marked prolongation | Qualitative (presence/absence); not for quantification | drugbank.comyoutube.com |

| Dilute Thrombin Time (dTT) | Concentration-dependent prolongation | Quantitative; strong linear correlation | nih.govnih.gov |

| International Normalized Ratio (INR) | Not significantly affected | Not useful | drugbank.com |

Relationship between Dabigatran Exposure and Anticoagulant Effect

The anticoagulant action of dabigatran is concentration-dependent, with a direct and predictable relationship between plasma concentrations of the active moiety and the extent of anticoagulation. nih.govnih.gov This relationship has been characterized using various coagulation markers, which demonstrate that as exposure to dabigatran increases, there is a corresponding prolongation of clotting times.

The activated partial thromboplastin time (aPTT), ecarin clotting time (ECT), and thrombin time (TT) are all sensitive to the effects of dabigatran. nih.gov Studies have shown a curvilinear relationship between the plasma concentration of dabigatran and aPTT. mdedge.com A direct linear relationship is observed when comparing the square root of the dabigatran plasma concentration to the aPTT. mdedge.com The predictable nature of this exposure-response relationship is a key feature of the compound's pharmacodynamic profile. nih.gov Research has established specific concentrations of dabigatran required to elicit a defined anticoagulant response, such as doubling the baseline clotting time. doi.org

| Parameter | Dabigatran Concentration (μM) | Source |

|---|---|---|

| Concentration for Doubling of aPTT | 0.45 | doi.org |

Comparison of Anticoagulant Activity of Dabigatran and its Acylglucuronide Metabolites

The primary metabolic pathway for dabigatran in humans is direct glucuronidation, leading to the formation of pharmacologically active acylglucuronides. nih.govdrugbank.com These metabolites, specifically the 1-O-acylglucuronide and its isomeric rearrangement products (2-O, 3-O, and 4-O-acylglucuronides), also exhibit anticoagulant properties. nih.govdrugbank.com

There are differing findings in the scientific literature regarding the relative potency of these metabolites compared to the parent compound, dabigatran.

One line of research indicates that the acylglucuronide metabolites are equipotent to dabigatran. In vitro experiments using pooled human plasma demonstrated that the 1-O-acylglucuronide metabolite caused a similar concentration-dependent prolongation of aPTT as the parent compound. doi.orgresearchgate.net The concentrations required to double the clotting time were nearly identical for dabigatran and its 1-O-acylglucuronide. doi.org Furthermore, at a fixed concentration, all four isomeric acylglucuronides (1-O, 2-O, 3-O, and 4-O) were shown to prolong aPTT significantly. doi.org

Conversely, more recent studies suggest that the major metabolite, dabigatran acylglucuronide (DABG), possesses weaker anticoagulant activity than dabigatran (DAB). nih.govdntb.gov.uaresearchgate.net In these investigations, which utilized a thrombin generation assay, DABG exhibited a weaker inhibitory effect in a dose-dependent manner compared to dabigatran. nih.govresearchgate.net The concentration of DABG required to achieve a 50% inhibition (IC50) of thrombin generation was more than double that of dabigatran. nih.govdntb.gov.ua This study also found that DABG had weaker effects on PT, aPTT, and TT compared to the parent drug. nih.gov

These discrepancies may be attributable to the different methodologies and assays used to assess anticoagulant activity in the respective studies.

| Compound | Assay | Parameter | Value | Source |

|---|---|---|---|---|

| Dabigatran | aPTT | Concentration for Doubling of Clotting Time | 0.45 µM | doi.org |

| Dabigatran 1-O-Acylglucuronide | aPTT | Concentration for Doubling of Clotting Time | 0.46 µM | doi.org |

| Dabigatran (DAB) | Thrombin Generation Assay | IC50 (AUC) | 134.1 ng/mL | nih.govdntb.gov.ua |

| Dabigatran Acylglucuronide (DABG) | Thrombin Generation Assay | IC50 (AUC) | 281.9 ng/mL | nih.govdntb.gov.ua |

Drug Drug Interactions Involving Dabigatran Ethyl Ester and Its Metabolism

Interactions with P-glycoprotein (P-gp) Modulators

Dabigatran (B194492) etexilate is a substrate of the efflux transporter P-glycoprotein (P-gp), which is present in the intestines and other tissues. medsafe.govt.nznih.gov P-gp plays a crucial role in limiting the absorption of dabigatran etexilate. medsafe.govt.nz Consequently, drugs that modulate P-gp activity can significantly impact dabigatran exposure.

Co-administration of dabigatran etexilate with drugs that inhibit P-gp can lead to increased absorption and higher plasma concentrations of dabigatran, potentially increasing the risk of bleeding. mims.comnbinno.com

Amiodarone : In healthy subjects, amiodarone, a moderate P-gp inhibitor, increased dabigatran exposure by approximately 1.6-fold (+60%). mims.comnih.gov This interaction is considered clinically relevant, especially given the long half-life of amiodarone. nih.gov

Ketoconazole : Systemic ketoconazole, a strong P-gp inhibitor, has been shown to increase dabigatran exposure by 2.5-fold (+150%). mims.com This significant interaction makes their concomitant use contraindicated.

Quinidine (B1679956) : The P-gp inhibitor quinidine increased the bioavailability of dabigatran, raising both the area under the curve (AUC) and maximum concentration (Cmax) by over 50%. mims.comnih.gov

Verapamil : The interaction with verapamil, a P-gp inhibitor, is dependent on the timing of administration. When given with an immediate-release formulation of verapamil, dabigatran exposure can increase significantly. nih.govnih.gov

Clarithromycin : This P-gp inhibitor was found to increase dabigatran exposure in healthy individuals by about 19%, an effect not typically considered to require dose adjustment but warrants caution. mims.comnih.gov

Table 1: Effects of P-gp Inhibitors on Dabigatran Exposure

| P-gp Inhibitor | Effect on Dabigatran Exposure (Approximate Increase) | Reference |

|---|---|---|

| Ketoconazole (systemic) | 150% (2.5-fold) | mims.com |

| Dronedarone | 114% - 136% (2.1 to 2.4-fold) | mims.com |

| Amiodarone | 60% (1.6-fold) | mims.comnih.gov |

| Quinidine | 53% (1.5-fold) | mims.com |

| Clarithromycin | 19% | mims.com |

Conversely, co-administration with P-gp inducers can significantly decrease the bioavailability of dabigatran by enhancing the efflux of dabigatran etexilate back into the gut lumen. drugs.comdrugs.com This reduction in plasma concentration can diminish the anticoagulant effect and increase the risk of thrombotic events. empathia.ai

Rifampin : Rifampin (also known as rifampicin) is a potent inducer of P-gp. empathia.ai Pre-treatment with rifampin for seven days was shown to decrease the peak plasma concentration (Cmax) and total systemic exposure (AUC) of dabigatran by approximately two-thirds. drugs.comnih.gov Dabigatran exposure returned to near-normal levels seven days after stopping rifampin. drugs.comnih.gov Due to this significant interaction, the concomitant use of dabigatran etexilate with P-gp inducers like rifampin should generally be avoided. drugs.comnih.gov

Table 2: Effects of P-gp Inducers on Dabigatran Exposure

| P-gp Inducer | Effect on Dabigatran Exposure (Approximate Decrease) | Reference |

|---|---|---|

| Rifampin | 66% (Two-thirds reduction in Cmax and AUC) | drugs.comnih.gov |

This CYP3A pathway appears to be more significant at lower (microdose) concentrations of dabigatran etexilate than at therapeutic doses. nih.govresearchgate.net Research using physiologically based pharmacokinetic (PBPK) modeling suggests that for drugs that are dual inhibitors of both P-gp and CYP3A (like clarithromycin), the contribution of CYP3A inhibition to the drug-drug interaction (DDI) is more pronounced at microdoses. nih.govresearchgate.net At therapeutic doses of dabigatran etexilate, the role of intestinal P-gp in mediating DDIs with dual inhibitors is considered limited, while the contribution from intestinal CYP3A is appreciable, though small. nih.gov This suggests that dabigatran etexilate may act as a dual substrate for P-gp and CYP3A, particularly at lower concentrations, which has implications for its use as a clinical probe in DDI studies. nih.gov

Interactions with Carboxylesterase Modulators

The conversion of the prodrug dabigatran etexilate to the active dabigatran is a two-step hydrolysis process mediated by carboxylesterases (CES). frontiersin.orgresearchgate.net Initially, it is metabolized by CES2 in the intestine to intermediate monoesters, including dabigatran ethyl ester, which are then further hydrolyzed by CES1 and CES2, primarily in the liver, to form dabigatran. frontiersin.orgresearchgate.net

Drugs that inhibit or induce these enzymes could theoretically alter the rate and extent of dabigatran formation. Research has shown that certain cardiovascular drugs, such as the statins simvastatin (B1681759) and atorvastatin, can inhibit carboxylesterase 1. medsafe.govt.nz This raises the potential for clinically relevant drug interactions. Co-administration of dabigatran with inhibitors of carboxylesterase could potentially increase the absorption of the prodrug and/or prevent its complete bioactivation to the active dabigatran. medsafe.govt.nz

Impact of Other Concomitant Medications on Dabigatran Exposure

Beyond specific P-gp and CES modulators, other medications can influence the clinical effects of dabigatran, primarily by increasing the risk of bleeding through pharmacodynamic interactions.

Antiplatelet Agents : Co-administration with antiplatelet drugs such as clopidogrel (B1663587) and ticagrelor (B1683153) can increase bleeding risk. Ticagrelor, which is also a P-gp inhibitor, can increase dabigatran exposure by nearly 50%. nih.gov

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Chronic use of NSAIDs alongside dabigatran can increase the risk of bleeding. nbinno.comdrugbank.com

Other Anticoagulants : The concomitant use of dabigatran with other anticoagulants, such as vitamin K antagonists (e.g., warfarin), heparin, or other direct oral anticoagulants, markedly increases the risk of bleeding and is generally not recommended. mims.comdrugbank.com

Research on the Clinical Significance of Drug Interactions and Bleeding Risk

The clinical significance of drug-drug interactions with dabigatran is most profoundly observed in the context of bleeding risk. nbinno.combenthamscience.com The risk is particularly heightened in vulnerable populations, such as the elderly and patients with renal impairment, as dabigatran is primarily cleared by the kidneys. benthamscience.comnih.govdrugs.com

Studies have shown that co-administration of P-gp inhibitors is associated with higher dabigatran plasma concentrations and an increased occurrence of bleeding events, especially in elderly patients. nih.gov One study in octogenarians found that patients taking dabigatran with a P-gp inhibitor (most commonly amiodarone) had significantly higher mean plasma concentrations of dabigatran and experienced more bleeding complications compared to those not taking an inhibitor (30.4% vs. 8.6%). nih.gov In a multivariate analysis, elderly patients on a concomitant P-gp inhibitor had an almost six-fold increased risk of bleeding. nih.gov

The interaction between renal function and P-gp inhibition is also a critical consideration. Plasma concentrations of dabigatran are already increased by renal impairment, and the addition of a P-gp inhibitor can further elevate this concentration, compounding the bleeding risk. nih.govnih.gov Physiologically based pharmacokinetic modeling is being used to predict the effects of these combined factors to help guide dosing decisions in these complex clinical scenarios. nih.govnih.govsemanticscholar.org Conversely, interactions with P-gp inducers like rifampin reduce dabigatran's efficacy, elevating the risk of treatment failure and thrombotic events such as stroke or systemic embolism. empathia.ai

Toxicological and Safety Research on Dabigatran Ethyl Ester and Metabolites

Non-Clinical Toxicity Studies

Non-clinical toxicity studies are fundamental in characterizing the safety profile of a new pharmaceutical compound. For dabigatran (B194492) etexilate, the prodrug of dabigatran, these studies encompassed assessments of repeat-dose toxicity, mutagenicity, and carcinogenicity.

Repeat-Dose Toxicity

In repeat-dose toxicity studies, observed effects were primarily attributed to the exaggerated pharmacodynamic (anticoagulant) effect of dabigatran, the active metabolite. mims.com Findings were generally associated with an impeded clotting mechanism. europa.eu A preliminary neonatal toxicity study in Han Wistar rats involving oral gavage administration of dabigatran etexilate mesylate identified increased mortality and a dose-dependent increase in the incidence and severity of hemorrhage at doses of 100 and 200 mg/kg/day. These toxicological findings were considered predictable based on the drug's mechanism of action as a direct thrombin inhibitor.

Mutagenicity

A battery of genotoxicity tests was conducted to assess the mutagenic potential of dabigatran etexilate and its active form, dabigatran. Neither dabigatran etexilate nor dabigatran was found to be genotoxic in bacterial (Ames test) or mammalian cell assays. fda.gov They did not induce excessive micronucleus formation in rat bone marrow or chromosomal aberrations in human lymphocytes in vitro. fda.govfda.gov Furthermore, a mouse lymphoma assay confirmed that dabigatran did not lead to an increase in mutant cells. europa.eu

Carcinogenicity

Long-term carcinogenicity studies were performed in mice and rats to evaluate the potential for dabigatran to cause cancer. Dabigatran was administered orally for up to two years, and the results showed no evidence of a carcinogenic potential. europa.eu The Executive Carcinogenicity Assessment Committee concluded that these studies were adequate and found no drug-related tumors in either species. fda.gov

| Toxicity Endpoint | Study Type | Key Findings | Reference |

|---|---|---|---|

| Repeat-Dose Toxicity | Neonatal rat study | Increased mortality and dose-dependent hemorrhage at high doses, consistent with the drug's anticoagulant effect. | mims.com |

| Mutagenicity | Bacterial and mammalian cell assays | Neither dabigatran etexilate nor dabigatran showed genotoxic potential. | fda.gov |

| Carcinogenicity | 2-year rat and mouse studies | No evidence of drug-related tumors or carcinogenic potential. | europa.eufda.gov |

Investigation of Organ-Specific Toxicity, with a focus on Hepatic and Renal Considerations

Hepatic Considerations

During prelicensure clinical trials, some instances of elevated liver enzymes with jaundice were reported, which were mild and resolved after discontinuing the therapy. nih.gov Chronic treatment with dabigatran has been linked to moderate elevations in alanine (B10760859) aminotransferase (ALT) in 1.5% to 3% of patients, a rate comparable to that seen with warfarin. nih.gov However, a meta-analysis indicated no increased risk of hepatopathy with dabigatran. Analysis of post-marketing reports submitted to the U.S. Food and Drug Administration (FDA) identified liver-related adverse events, including cases of acute liver failure, although a direct causal relationship was difficult to establish in all cases. nih.gov

Renal Considerations

The kidneys are the primary route of elimination for dabigatran. tga.gov.au Consequently, renal impairment can lead to an accumulation of the drug, potentially resulting in hemorrhagic complications. nih.gov Post-marketing surveillance has identified cases of dabigatran-induced acute kidney injury (AKI). Anticoagulant-related nephropathy (ARN) has been observed in patients receiving dabigatran, characterized by glomerular hemorrhage. Dabigatran has also been implicated as a potential cause of acute interstitial nephritis, a rare but serious condition. tga.gov.au

| Organ System | Key Findings | Reference |

|---|---|---|

| Hepatic | - Low rate of moderate ALT elevations (1.5-3%), similar to warfarin.

| nih.gov |

| Renal | - Primary route of elimination; impairment increases drug exposure and bleeding risk.

| tga.gov.aunih.gov |

Reproductive and Developmental Toxicity Research

Animal studies have indicated potential reproductive and developmental toxicity associated with dabigatran. In rats, dabigatran exposure was linked to a decrease in the number of implantations and an increase in pre-implantation loss. mims.commedicines.org.uk At doses that were toxic to the mother, effects such as decreased fetal body weight and viability, along with an increase in fetal variations, were observed in both rats and rabbits. mims.com However, dabigatran did not induce major fetal malformations. fda.gov In pregnant rats, maternal and offspring deaths during labor were noted in connection with uterine bleeding at high doses. nih.gov Based on these animal findings, dabigatran etexilate is not recommended for use during pregnancy unless clearly necessary. medicines.org.ukmedicines.org.uk

| Endpoint | Species | Findings | Reference |

|---|---|---|---|

| Fertility | Rat | Decreased implantations and increased pre-implantation loss. | mims.commedicines.org.uk |

| Developmental Toxicity | Rat & Rabbit | Decreased fetal body weight and viability, increased fetal variations at maternally toxic doses. No major malformations. | mims.comfda.gov |

| Peri-natal Toxicity | Rat | Maternal and offspring death during labor due to hemorrhage at high doses. | nih.gov |

Immunotoxicity and Hypersensitivity Reactions Research

Hypersensitivity reactions to dabigatran are considered rare. In the large-scale RE-LY clinical trial, drug hypersensitivity reactions—including urticaria (hives), rash, and pruritus (itching)—as well as allergic edema, anaphylactic reaction, and anaphylactic shock were reported in less than 0.1% of patients. nih.govresearchgate.net

Assessment of Impurities in Drug Substance and Drug Product and their Toxicological Qualification

The control of impurities in pharmaceutical products is critical for ensuring safety and quality. humanjournals.com For dabigatran etexilate, regulatory submissions have included extensive evaluations of the impurity profile. europa.eu A safety assessment has been performed for known genotoxins and for impurities that showed structural alerts for genotoxicity. europa.eu

Notably, the specifications for some impurities were above the standard qualification threshold; however, toxicological qualification data were presented to justify these limits. humanjournals.com It was also noted that certain impurities could be considered fully qualified because they are also metabolites of the active substance and are therefore present in vivo. humanjournals.com Toxicological studies have been conducted on specified impurities, and none were found to be positive in genotoxicity assays. fda.gov

A significant safety issue arose regarding the nitrosamine (B1359907) impurity, N-nitroso-dabigatran. This substance is considered a potential carcinogen with prolonged exposure to levels above the acceptable limit. Its detection in some batches of dabigatran etexilate capsules led to product recalls. This highlights the importance of ongoing monitoring for potentially toxic impurities throughout the lifecycle of a drug product.

Advanced Research Topics and Methodologies

Application of Advanced Analytical Techniques in Characterization and Quantification

The characterization and quantification of dabigatran (B194492) ethyl ester and its active metabolite, dabigatran, in biological matrices are crucial for pharmacokinetic studies and clinical monitoring. Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the standard for this purpose due to their high sensitivity, specificity, and robustness. rsc.orgnih.gov

Several LC-MS/MS methods have been developed and validated for the simultaneous quantification of dabigatran etexilate, dabigatran, and its acylglucuronide metabolites in human plasma. nih.gov These methods typically involve a simple sample preparation step, such as protein precipitation with acetonitrile, followed by chromatographic separation on a C18 reverse-phase column. nih.govscielo.br The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) to ensure selective detection and quantification of the analytes. nih.gov

For instance, one validated method demonstrated linearity over a specific concentration range with correlation coefficients greater than 0.999 for all analytes. nih.gov The intra-day and inter-day accuracies for dabigatran etexilate, dabigatran, and dabigatran acylglucuronide were reported to be within the range of 95.84-109.44%, 99.4-103.42%, and 98.37-104.42%, respectively, with corresponding precisions ranging from 1.07% to 9.79%. nih.gov Such methods are sensitive enough to be applied in pharmacokinetic studies. nih.gov

Furthermore, ultrasensitive LC-MS/MS methods have been developed to quantify impurities, such as N-nitroso-dabigatran etexilate (NDE), in both the drug substance and finished capsules, adhering to stringent regulatory guidelines for potentially mutagenic impurities. rsc.org These methods utilize gradient elution programs and have demonstrated excellent signal-to-noise ratios for detection and quantification limits, with linearity observed in the parts-per-billion (ppb) range. rsc.org

Interactive Data Table: Performance of a Validated LC-MS/MS Method for Dabigatran and its Metabolites

| Analyte | Accuracy Range (%) | Precision Range (%) |

|---|---|---|

| Dabigatran Etexilate | 95.84 - 109.44 | 3.84 - 9.79 |

| Dabigatran | 99.4 - 103.42 | 1.07 - 8.76 |

| Dabigatran Acylglucuronide | 98.37 - 104.42 | 2.56 - 4.51 |

Computational Modeling and Simulation Studies (e.g., Molecular Dynamics, PBPK)

Computational modeling and simulation have emerged as powerful tools in understanding the complex pharmacokinetics of dabigatran etexilate. Physiologically-based pharmacokinetic (PBPK) modeling, in particular, has been instrumental in this regard.

A PBPK model for dabigatran etexilate and its metabolites has been developed and verified to investigate the influence of formulation factors on its pharmacokinetics. nih.gov This model, which incorporates mechanistic absorption, was validated by comparing predicted and observed pharmacokinetic profiles. nih.gov Such models are crucial for assessing the potential impact of critical quality attributes, like enteric coating and core acidifying agents, on the systemic exposure of the active drug. nih.gov

Furthermore, a reduced PBPK model of dabigatran etexilate and dabigatran has been developed to predict intestinal P-glycoprotein (P-gp)-mediated drug-drug interactions (DDIs). nih.gov This model successfully described the plasma concentrations of both the prodrug and its active metabolite at various dose levels and in the presence of a strong P-gp inhibitor. nih.gov It was also able to capture the dose-dependent nature of P-gp mediated DDIs. nih.gov These PBPK models provide a framework for evaluating the P-gp inhibitory potential of new molecular entities using dabigatran etexilate as a clinical probe. nih.gov

Molecular simulation studies have also been employed to investigate the physicochemical properties of dabigatran etexilate mesylate. These simulations have been used to understand the interactions between the solute and various solvent molecules, with findings indicating a positive correlation between the absolute value of the solvation free energy and the experimental solubility. researchgate.net

Pharmacogenomic Research in Variability of Response and Metabolism

Significant interindividual variability in the plasma concentrations of dabigatran has been observed, which can be partly attributed to genetic polymorphisms in genes encoding drug-metabolizing enzymes and transporters. nih.govahajournals.org Pharmacogenomic research has primarily focused on the influence of single nucleotide polymorphisms (SNPs) in the CES1 and ABCB1 genes. mdpi.comnih.gov

The CES1 gene encodes for carboxylesterase 1, the hepatic enzyme responsible for the conversion of the intermediate metabolite, dabigatran ethyl ester (M2), to the active dabigatran. nih.govnih.gov A genome-wide association study identified that the CES1 SNP rs2244613 is associated with lower trough concentrations of dabigatran. ahajournals.org Carriers of the minor allele of this SNP, present in about 32.8% of patients in one study, had lower exposure to the active metabolite and a reduced risk of bleeding. ahajournals.org Another CES1 SNP, rs8192935, has been significantly associated with dabigatran trough concentrations, with carriers of the T allele showing lower concentrations than those with the CC genotype. nih.govbohrium.com The loss-of-function CES1 variant G143E (rs71647871) has been shown to impair the metabolism of dabigatran etexilate. nih.govnih.gov Gender has also been identified as a factor, with hepatic CES1 activity being significantly higher in female liver samples. nih.govnih.gov

The ABCB1 gene encodes the P-glycoprotein transporter, which is involved in the intestinal absorption and efflux of dabigatran etexilate. While some studies have investigated the role of ABCB1 SNPs, such as rs4148738, their effect on dabigatran concentrations and clinical outcomes has been less consistent compared to CES1 polymorphisms. ahajournals.orgbohrium.com

Interactive Data Table: Key Genetic Polymorphisms Affecting this compound Metabolism

| Gene | Polymorphism (SNP) | Effect on Dabigatran | Clinical Implication |

|---|---|---|---|

| CES1 | rs2244613 | Lower trough concentrations | Lower risk of bleeding |

| CES1 | rs8192935 | Lower trough concentrations in T allele carriers | Potential for reduced anticoagulant effect |

| CES1 | G143E (rs71647871) | Impaired metabolism | Potential for increased drug exposure |

| ABCB1 | rs4148738 | Associated with peak concentrations in some studies | Inconsistent clinical impact |

Development of Reversal Strategies for Anticoagulant Effects

A significant advancement in the management of bleeding complications associated with dabigatran has been the development of a specific reversal agent. nih.gov Idarucizumab is a humanized monoclonal antibody fragment (Fab) that specifically binds to dabigatran and its acylglucuronide metabolites with an affinity approximately 300 times greater than that of dabigatran for thrombin. nih.govashpublications.org This binding neutralizes the anticoagulant effect of dabigatran. ashpublications.org

The efficacy of idarucizumab has been demonstrated in clinical studies. It provides rapid and complete reversal of the anticoagulant effect of dabigatran within minutes of administration. nih.govahajournals.org This reversal has been observed in patients with serious bleeding as well as in those requiring urgent surgical procedures. ashpublications.orgnih.gov The primary endpoint in these studies was the maximum percentage reversal of the anticoagulant effect, as measured by dilute thrombin time or ecarin clotting time. nih.govahajournals.org

Idarucizumab is administered intravenously and is the first specific reversal agent approved for a non-vitamin K antagonist oral anticoagulant. nps.org.authe-hospitalist.org Its availability has addressed a major concern associated with the use of direct oral anticoagulants. nih.gov While other potential reversal agents are in development for other anticoagulants, idarucizumab remains specific to dabigatran. nih.govresearchgate.net

Exploration of Novel Therapeutic Applications beyond Anticoagulation

Emerging research suggests that dabigatran may possess therapeutic properties beyond its primary anticoagulant function, particularly in the realms of anti-inflammatory and anti-cancer effects.

Several preclinical studies have highlighted the anti-inflammatory effects of dabigatran. mdpi.com For instance, in hypoxia-exposed rat brain cells, dabigatran was shown to reduce the expression of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1). mdpi.com Reductions in tumor necrosis factor-alpha (TNF-α) and IL-1 have also been observed in models of liver and tubulointerstitial fibrosis. mdpi.com In human peripheral blood mononuclear cells, dabigatran has been shown to decrease the levels of growth factors and chemokines in a dose-dependent manner. nih.gov These findings suggest that by inhibiting thrombin, dabigatran may interrupt the cycle of coagulation and inflammation. nih.gov

The potential anti-cancer effects of dabigatran are also under investigation. Thrombin is known to play a role in tumor progression through the activation of protease-activated receptors (PARs). mdpi.com In a murine model of pancreatic cancer, dabigatran was found to potentiate the growth-inhibiting effects of the chemotherapeutic agent gemcitabine. nih.gov However, when administered alone, dabigatran did not affect primary tumor growth and, in some instances, increased tumor cell dissemination. nih.gov In a murine model of cancer-associated thrombosis, dabigatran was found to be more effective than dalteparin in reducing thrombus size. ashpublications.org While dabigatran has been studied in subgroup analyses of cancer patients in larger venous thromboembolism trials, it has not been specifically studied in dedicated cancer patient populations for this indication. ccjm.orgnih.gov

Q & A

Q. What is the metabolic pathway of dabigatran ethyl ester (DABE), and which enzymes are critical for its activation?

DABE is a double prodrug requiring two-step enzymatic hydrolysis. Carboxylesterase 2 (CES2) in the intestine first converts DABE to the intermediate metabolite this compound (M2). Subsequently, carboxylesterase 1 (CES1) in the liver hydrolyzes M2 to the active moiety, dabigatran (DAB). Kinetic studies using recombinant CES1 and CES2 revealed distinct substrate specificities: CES2 hydrolyzes the carbamate ester (Km = 5.56 mM), while CES1 cleaves the ethyl ester (Km = 24.96 mM) . Human liver S9 fractions and intestinal microsomes confirmed this sequential activation in vitro .

Q. What analytical methods are recommended for quantifying DABE and its metabolites in pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying DABE, its intermediates (M1, M2), and DAB in biological matrices. For forced degradation studies, high-performance liquid chromatography (HPLC) with UV/PDA detectors is used, often optimized via Quality-by-Design (QbD) principles to ensure robustness. Critical parameters include mobile phase composition, column temperature, and flow rate .

Q. How do physicochemical properties of DABE influence its bioavailability and formulation design?

DABE’s low solubility in water (1.8 mg/mL) and high lipophilicity necessitate prodrug design to enhance absorption. Stability studies under acidic/alkaline conditions reveal susceptibility to hydrolysis, requiring enteric-coated formulations to prevent gastric degradation. Solubility in organic solvents (e.g., DMSO: 1 mg/mL) guides in vitro assay design .

Advanced Research Questions

Q. How do genetic polymorphisms in CES1 (e.g., G143E) affect interindividual variability in DABE activation?

The CES1 SNP rs71647871 (G143E) reduces enzymatic activity by >90%, leading to impaired conversion of M2 to DAB. In vitro assays with recombinant CES1 variants show marked decreases in Vmax (e.g., from 6,766 to <500 pmol/min/mg protein). Clinical pharmacokinetic data correlate this polymorphism with lower DAB exposure and reduced bleeding risk, highlighting the need for pharmacogenetic screening in personalized dosing .

Q. What methodological strategies resolve contradictions in clinical data on DABE-associated myocardial infarction (MI) risk?

Pooled analyses of Phase II/III trials (n=42,484) compared DABE with warfarin and enoxaparin. While warfarin showed lower MI incidence, this effect was absent in DABE vs. enoxaparin/placebo comparisons. Researchers must adjust for confounding factors (e.g., warfarin’s plaque-stabilizing effects) and use composite endpoints (e.g., MI + stroke + vascular death) to contextualize risk-benefit ratios .

Q. How can QbD principles optimize stability-indicating methods for DABE degradation impurities?

QbD-based HPLC method development involves Design of Experiments (DoE) to evaluate factors like pH, buffer concentration, and column type. Forced degradation studies under oxidative, thermal, and photolytic conditions identify five major impurities (A-E). Structural elucidation via LC-MS and NMR, coupled with reaction pathway modeling, ensures method specificity for regulatory compliance .

Q. What role do polar groups in DABE play in thrombin binding, and how is this validated experimentally?

Fluorescence quenching assays and molecular docking simulations demonstrate that DAB’s carboxylic acid and benzamidine groups form hydrogen bonds with thrombin’s active site (exosite I). Esterification of these groups (e.g., dabigatran hexyl ester) reduces binding affinity by >50%, as shown by increased Ki values. Competitive inhibition assays with thrombin-specific substrates (e.g., chromogenic S-2238) quantify these effects .

Q. How does DABE inhibit off-target proteins like NQO2, and what are the implications for drug safety profiling?

Capture compound mass spectrometry (CCMS) identified NQO2 as an off-target binding partner. DABE’s ethyl ester moiety enhances hydrophobic interactions with NQO2’s Ile 128 and Met 154 residues, yielding IC50 = 0.8 µM (vs. 4.5 nM for thrombin). Functional assays using NADH-dependent enzyme activity measurements confirm this inhibition, underscoring the need for multi-omics profiling in preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.